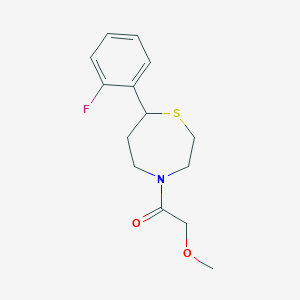

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone

Description

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone is a thiazepane-derived compound featuring a 2-fluorophenyl substituent at the 7-position of the 1,4-thiazepan ring and a methoxyethanone group at the 1-position. The 1,4-thiazepan scaffold is a seven-membered heterocyclic ring containing sulfur and nitrogen, which is structurally related to piperidine but with an additional sulfur atom. Its synthesis likely involves halogenation and coupling reactions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-methoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2S/c1-18-10-14(17)16-7-6-13(19-9-8-16)11-4-2-3-5-12(11)15/h2-5,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFXNYUDYSLQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(SCC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that promote the desired reactions while minimizing by-products is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazepane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the thiazepane ring can modulate the compound’s overall biological activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of 1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone, highlighting differences in substituents, heterocyclic cores, and functional groups:

Functional and Pharmacological Implications

Fluorophenyl Substituents :

- The 2-fluorophenyl group in the target compound offers moderate lipophilicity compared to the 2,5-difluorophenyl analogue , which may affect blood-brain barrier penetration or metabolic clearance.

- Fluorine’s electron-withdrawing properties could enhance binding to aromatic residues in target proteins.

In contrast, the 1,4-benzothiazine core in the benzothiazine analogue introduces a fused aromatic system, which may enhance π-π stacking interactions but reduce solubility .

Ketone vs. Sulfone/Acetamide Groups: The methoxyethanone group in the target compound is less polar than the sulfone in the benzothiazine derivative or the acetamide in the pyrimidine-isoxazole hybrid , suggesting differences in solubility and bioavailability.

Notes and Limitations

- Data Gaps : Pharmacokinetic or target-binding data for the target compound and its analogues are absent in the provided evidence. Further studies are required to validate bioactivity hypotheses.

- Synthetic Challenges : Fluorine and sulfur-containing heterocycles may pose stability issues during synthesis or storage .

Biological Activity

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorophenyl group and a thiazepane ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone is C17H22FNO3S, with a molecular weight of 337.43 g/mol. The compound features a thiazepane ring fused with a fluorophenyl group and a methoxyethanone moiety, which enhances its biological activity through improved binding interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H22FNO3S |

| Molecular Weight | 337.43 g/mol |

| InChI Key | IEFFNKVUELYJNX-UHFFFAOYSA-N |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances hydrophobic interactions, potentially increasing the binding affinity to target proteins. The thiazepane ring may provide specificity for certain biological pathways, leading to unique pharmacological effects.

Biological Activities

Research indicates that 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, effective against various bacterial strains.

- Anti-inflammatory Effects : The structure may inhibit inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases.

- Cytotoxicity : Investigations have shown that this compound can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related thiazepane derivatives, providing insights into the potential effects of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone:

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of thiazepane derivatives, revealing that modifications in the phenyl groups significantly influenced their activity against Gram-positive and Gram-negative bacteria.

-

Cytotoxicity Assays :

- In vitro assays demonstrated that compounds with similar structures exhibited dose-dependent cytotoxic effects on human cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways.

-

Inflammatory Response Modulation :

- Research indicated that thiazepane derivatives could modulate inflammatory cytokine production in macrophages, suggesting a role in managing inflammatory disorders.

Comparative Analysis with Similar Compounds

A comparison with other thiazepane derivatives reveals unique aspects of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory Effects |

|---|---|---|---|

| 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone | Moderate | High | Yes |

| 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone | Low | Moderate | No |

| 1-(7-(2-Bromophenyl)-1,4-thiazepan-4-yl)-2-methoxyethanone | Moderate | High | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.